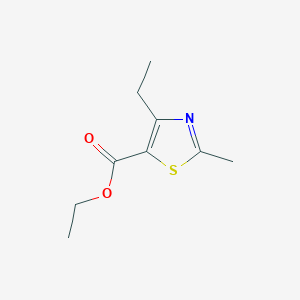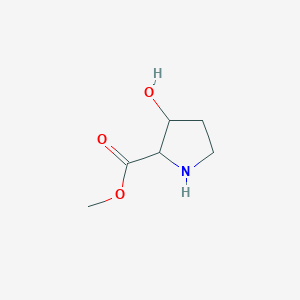
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate
描述
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, also known as TMB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline derivatives and has shown promising results in various biological assays.
作用机制
The mechanism of action of 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer effects. 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes, contributing to its antioxidant properties. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been shown to inhibit the activity of caspases, which are involved in the process of programmed cell death, contributing to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate can induce cell death in cancer cell lines, reduce oxidative stress, and protect against neurotoxicity. 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been shown to have cardioprotective effects, as it can reduce the damage caused by ischemia-reperfusion injury.
实验室实验的优点和局限性
One of the major advantages of using 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been extensively studied, and its properties and potential applications are well-documented. However, one of the limitations of using 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate in lab experiments is its relatively high cost, which may limit its use in some research settings.
未来方向
There are several future directions for the study of 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate. One potential direction is the investigation of its potential use as an anticancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more cost-effective synthesis methods for 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate may increase its accessibility for research purposes.
Conclusion
In conclusion, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in the treatment of oxidative stress-related diseases, neurodegenerative diseases, and cancer make it an attractive candidate for further study. While there are limitations to its use in lab experiments, the advantages of its high purity and well-documented properties make it a valuable tool for scientific research.
科学研究应用
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been studied for its potential applications in various scientific research fields. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential candidate for the treatment of oxidative stress-related diseases. 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to induce cell death in various cancer cell lines. Additionally, 2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in vitro.
属性
IUPAC Name |
2-O-tert-butyl 1-O-methyl 3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-9-11-7-5-6-8-12(11)13(17)14(18)20-4/h5-8,13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXVFBJKBWWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 1-methyl 3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



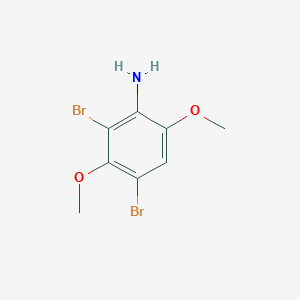



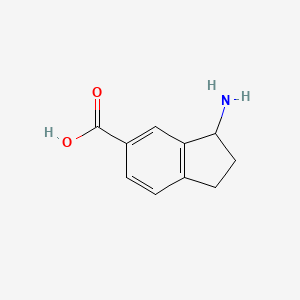
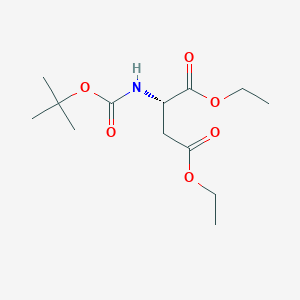
![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)



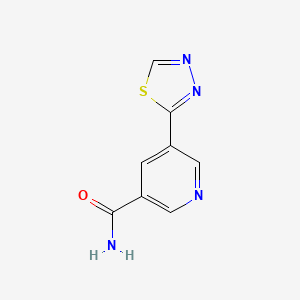
![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)
